molecular formula C₁₈H₂₁NaO₅S B117818 Sodium 17alpha-dihydroequilin sulfate CAS No. 56050-05-6

Sodium 17alpha-dihydroequilin sulfate

Cat. No. B117818
CAS RN: 56050-05-6
M. Wt: 372.4 g/mol
InChI Key: CZFNZYFVJFYZML-AMGVKYAUSA-M
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Description

Sodium 17alpha-dihydroequilin sulfate, also known as 7-dehydro-17α-estradiol, as well as estra-1,3,5(10),7-tetraene-3,17α-diol, is a naturally occurring steroidal estrogen found in horses . It is closely related to equilin, equilenin, and 17α-estradiol . As the 3-sulfate ester sodium salt, it is a minor constituent (1.2%) of conjugated estrogens (Premarin), a pharmaceutical extract of the urine of pregnant mares .


Molecular Structure Analysis

The molecular formula of Sodium 17alpha-dihydroequilin sulfate is C18H21NaO5S . The molar mass is 372.4 g/mol .

Scientific Research Applications

Hormone Replacement Therapy (HRT)

Sodium 17alpha-dihydroequilin sulfate is a component of conjugated estrogens, commonly used in hormone replacement therapy . It helps alleviate symptoms associated with menopause, such as hot flashes and osteoporosis, by supplementing the body’s estrogen levels.

Cardiovascular Health

Studies have indicated that Sodium 17alpha-dihydroequilin sulfate can influence lipid profiles by increasing high-density lipoprotein (HDL) cholesterol . This effect is beneficial for cardiovascular health, as HDL cholesterol helps to remove other forms of cholesterol from the bloodstream.

Bone Density Improvement

This compound has been shown to reduce bone resorption, which is crucial for postmenopausal women at risk of osteoporosis. It acts synergistically with other conjugated equine estrogens to decrease urinary ratios of bone collagen equivalents-creatinine, indicating a reduction in bone loss .

Menopausal Symptom Management

Beyond its role in HRT, Sodium 17alpha-dihydroequilin sulfate specifically targets menopausal symptoms by modifying the first-pass effects of conjugated equine estrogens, providing relief from vasomotor symptoms and improving quality of life for postmenopausal women .

Metabolic Regulation

The compound has been observed to have varying effects on sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG) levels, which play a role in the body’s metabolic regulation .

Translational Medicine

The compound’s diverse biological effects make it a valuable tool in translational medicine, aiding in the transition from basic research to clinical applications, especially in the field of women’s health .

Safety And Hazards

The safety data sheet for Sodium sulfate, a related compound, suggests avoiding inhalation of dusts, contact with skin, eyes, or clothing, ingestion, and dust formation . It also suggests wearing personal protective equipment/face protection and ensuring adequate ventilation .

properties

IUPAC Name

sodium;[(9S,13S,14S,17R)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFNZYFVJFYZML-AMGVKYAUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@H]2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 17alpha-dihydroequilin sulfate

CAS RN

56050-05-6
Record name Sodium 17alpha-dihydroequilin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056050056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 17.ALPHA.-DIHYDROEQUILIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26M1SOC3KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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